![molecular formula C9H9BrFNO B3199521 2-bromo-N-ethyl-4-fluorobenzamide CAS No. 1016881-13-2](/img/structure/B3199521.png)
2-bromo-N-ethyl-4-fluorobenzamide
Overview
Description
“2-bromo-N-ethyl-4-fluorobenzamide” is a chemical compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-ethyl-4-fluorobenzamide” consists of a benzamide core with bromine and fluorine substituents at the 2nd and 4th positions, respectively, and an ethyl group attached to the nitrogen atom .
Physical And Chemical Properties Analysis
“2-bromo-N-ethyl-4-fluorobenzamide” is predicted to have a boiling point of approximately 301.3°C at 760 mmHg, a density of approximately 1.5 g/cm^3, and a refractive index of n20D 1.54 .
Scientific Research Applications
Crystallographic Insights
Research into compounds structurally related to 2-bromo-N-ethyl-4-fluorobenzamide, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, provides valuable insights into their crystal structures. Studies reveal significant variations in the dihedral angles between benzene rings, influencing their molecular configurations and potentially affecting their chemical reactivity and interaction with biological targets (Suchetan et al., 2016).
Radiochemical Synthesis for Imaging
The development of N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide showcases a method for radiolabeling peptides and proteins for imaging purposes. This synthesis technique is crucial for advancing diagnostic imaging, allowing for more precise targeting of biological markers in various diseases (Kiesewetter et al., 2011).
Antimicrobial Applications
Compounds containing fluorobenzamides, including those with structural similarities to 2-bromo-N-ethyl-4-fluorobenzamide, have been explored for their antimicrobial properties. Specific fluorobenzamides have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2013).
Spin-Spin Coupling Analysis
The analysis of spin-spin couplings across hydrogen bonds in compounds like 2-fluorobenzamide, closely related to 2-bromo-N-ethyl-4-fluorobenzamide, contributes to our understanding of intramolecular interactions. Such studies are instrumental in elucidating the molecular dynamics that could impact the biological activity of these compounds (Alkorta et al., 2009).
Electrophilic Fluorination
Research into the electrochemical fluorination of aromatic compounds, including benzamides, provides insights into synthetic routes that could be applied to the production of 2-bromo-N-ethyl-4-fluorobenzamide. These methods offer potential pathways for introducing fluorine atoms into complex organic molecules, broadening the scope for creating novel compounds with enhanced biological or physical properties (Shainyan et al., 2006).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-ethyl-4-fluorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQSKPXQIUULPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-ethyl-4-fluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.